molecular formula C11H14Cl2N2O B3007028 4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride CAS No. 1427379-99-4

4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride

Cat. No.: B3007028
CAS No.: 1427379-99-4
M. Wt: 261.15
InChI Key: FVHBMDQRGCPQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride is a synthetic organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a methyl group attached to a pyrrolidinone ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, methylamine, and a suitable ketone.

    Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with methylamine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the pyrrolidinone ring.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the pyrrolidinone compound to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Hydrogenation: Used to reduce any intermediate compounds.

    Recrystallization: Employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Phenyl derivatives.

    Substitution Products: Various substituted pyrrolidinones.

Scientific Research Applications

4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(4-bromophenyl)-1-methylpyrrolidin-2-one hydrochloride
  • 4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one hydrochloride
  • 4-Amino-5-(4-methylphenyl)-1-methylpyrrolidin-2-one hydrochloride

Uniqueness

4-Amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

IUPAC Name

4-amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O.ClH/c1-14-10(15)6-9(13)11(14)7-2-4-8(12)5-3-7;/h2-5,9,11H,6,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHBMDQRGCPQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)N)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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